molecular formula C29H27F3N6O B1192932 GZD824 CAS No. 1257628-77-5

GZD824

Cat. No.: B1192932
CAS No.: 1257628-77-5
M. Wt: 532.6 g/mol
InChI Key: TZKBVRDEOITLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of GZD824 is the Breakpoint Cluster Region-Abelson (Bcr-Abl) kinase . This kinase plays a crucial role in the pathogenesis of chronic myelogenous leukemia (CML). This compound is particularly effective against a broad spectrum of Bcr-Abl mutants, including the T315I mutation, which confers resistance against all first- and second-generation tyrosine kinase inhibitors .

Mode of Action

This compound acts as an ATP binding-site inhibitor of the wild type Bcr-Abl kinase and its mutants . It binds tightly to Bcr-Abl (WT) and Bcr-Abl (T315I) with Kd values of 0.32 and 0.71 nM, respectively . This binding inhibits the kinase functions of Bcr-Abl, thereby suppressing the proliferation of Bcr-Abl-positive cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the SRC kinase and PI3K/AKT pathways, which are critical for cell survival and proliferation . By inhibiting these pathways, this compound suppresses the growth of human B cell precursor acute lymphoblastic leukemia cells .

Additionally, this compound inhibits the General Control Non-derepressible 2 (GCN2) pathway in cancer cells . GCN2 drives cellular adaptation to amino acid limitation by activating the integrated stress response that induces Activating Transcription Factor 4 (ATF4) . This compound suppresses GCN2 activation, eIF2α phosphorylation, and ATF4 induction during amino acid starvation stress .

Pharmacokinetics

This compound has good oral bioavailability (48.7%) and a reasonable half-life (10.6 hours), which makes it suitable for oral administration . These properties contribute to its promising in vivo antitumor efficacy .

Result of Action

At the molecular level, this compound decreases cell viability, induces cell-cycle arrest, and causes apoptosis in pre-B ALL cells . At the cellular level, this compound sensitizes certain cancer cells to amino acid starvation stress, similar to ATF4 knockdown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HQP1351 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves advanced organic chemistry techniques to ensure the formation of the desired molecular structure with high purity and yield .

Industrial Production Methods

Industrial production of HQP1351 follows Good Manufacturing Practices (GMP) to ensure the compound’s quality and consistency. The production process involves large-scale synthesis, purification, and formulation steps, which are optimized for efficiency and cost-effectiveness. The exact industrial methods are proprietary and protected by patents .

Chemical Reactions Analysis

Types of Reactions

HQP1351 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products Formed

Scientific Research Applications

HQP1351 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of HQP1351

HQP1351 is unique in its ability to overcome resistance conferred by the T315I mutation, which is a significant challenge in the treatment of chronic myeloid leukemia. Its efficacy and safety profile make it a promising therapeutic option for patients who have failed other tyrosine kinase inhibitors .

Properties

IUPAC Name

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKBVRDEOITLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257628-77-5
Record name Olverembatinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257628775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HQP1351
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OLVEREMBATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV1M7Q3CBP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.